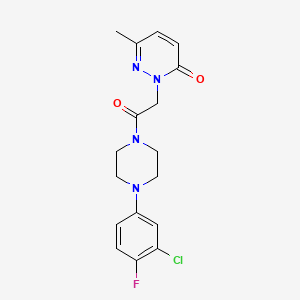
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction, followed by the introduction of the piperazine ring. The chloro and fluoro substituents would likely be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone and piperazine rings, as well as the chloro and fluoro substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
As a pyridazinone derivative, this compound would likely undergo reactions typical of this class of compounds, such as condensation and halogenation reactions. The presence of the piperazine ring could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the positions of the chloro and fluoro substituents, the presence of the piperazine ring, and the overall shape and size of the molecule .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Research on compounds with structural similarities, such as various piperazine derivatives and fluorinated phenyl groups, emphasizes the importance of crystal structure analysis and Hirshfeld surface analysis. For example, the study of hydrochloride salts of piperazine-containing compounds reveals insights into their crystalline forms and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Ullah & Stoeckli-Evans, 2021).
Synthesis and Characterization
The synthesis and characterization of piperazine derivatives, including those with fluoro-substituted phenyl groups, are central to pharmaceutical chemistry and materials science. Studies have demonstrated methods for synthesizing such compounds and characterized them using techniques like LCMS, NMR, IR, and XRD, providing a foundation for the development of new materials and drugs (Sanjeevarayappa et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of piperazine derivatives is a significant area of research. For instance, compounds synthesized from piperazine have shown varied antimicrobial activities, with some displaying potent inhibitory effects against specific bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Luminescent Properties and Photo-induced Electron Transfer
The study of luminescent properties and photo-induced electron transfer in naphthalimide derivatives with piperazine substituents reveals applications in developing fluorescent probes and materials for electronics and photonics. These compounds' ability to undergo fluorescence quenching via photo-induced electron transfer (PET) processes highlights their potential in sensor development and molecular electronics (Gan et al., 2003).
Eigenschaften
IUPAC Name |
2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-12-2-5-16(24)23(20-12)11-17(25)22-8-6-21(7-9-22)13-3-4-15(19)14(18)10-13/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNQCCUQNKQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

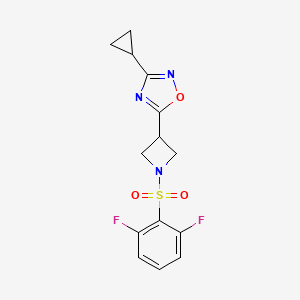
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B2395166.png)
![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)
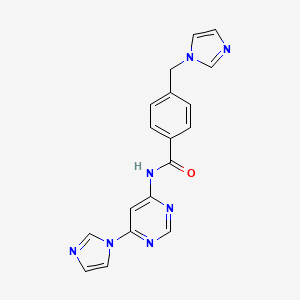
![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)


![N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2395176.png)
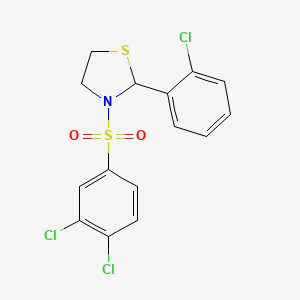
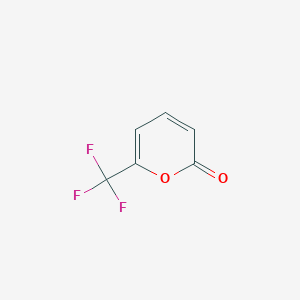

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2395180.png)

![3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole](/img/structure/B2395182.png)